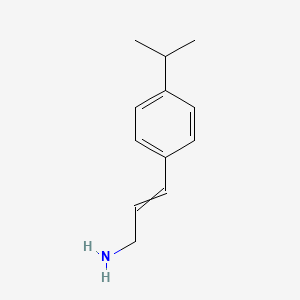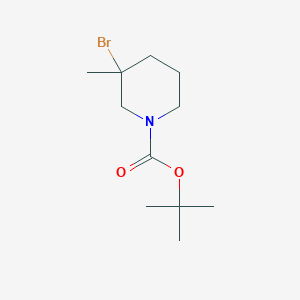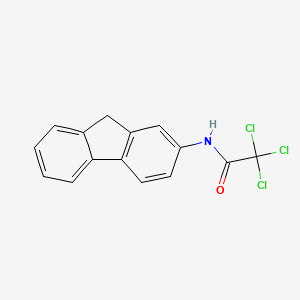
Acetamide, N-(2-fluorenyl)-2,2,2-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-fluorenyl)-2,2,2-trichloro-: is a chemical compound with the molecular formula C15H10Cl3NO It is known for its unique structure, which includes a fluorenyl group attached to an acetamide moiety, along with three chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- typically involves the reaction of 2-fluorenylamine with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of acetic anhydride. The reaction conditions generally include maintaining a low temperature to control the reactivity of the trichloroacetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- can undergo oxidation reactions, particularly at the fluorenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted acetamides with various functional groups.
Scientific Research Applications
Chemistry: Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used as a probe to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound has been explored for its potential pharmacological properties. Studies have investigated its effects on cellular processes and its potential as a therapeutic agent.
Industry: In the industrial sector, Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can form covalent bonds with nucleophilic sites in proteins, leading to alterations in protein function and signaling pathways.
Comparison with Similar Compounds
N-(2-Fluorenyl)acetamide: Similar structure but lacks the trichloro group.
2-Acetamidofluorene: Another derivative of fluorenylamine with different substituents.
N-Acetyl-2-aminofluorene: A related compound with acetyl and amino groups.
Uniqueness: Acetamide, N-(2-fluorenyl)-2,2,2-trichloro- is unique due to the presence of the trichloro group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for studying specific chemical reactions and mechanisms that are not possible with its analogs.
Properties
CAS No. |
60550-82-5 |
|---|---|
Molecular Formula |
C15H10Cl3NO |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H10Cl3NO/c16-15(17,18)14(20)19-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7H2,(H,19,20) |
InChI Key |
JHKOTHFZXPLADW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


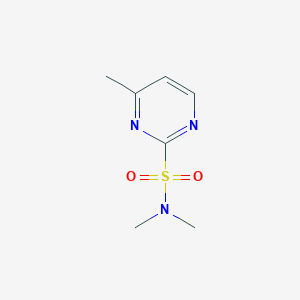
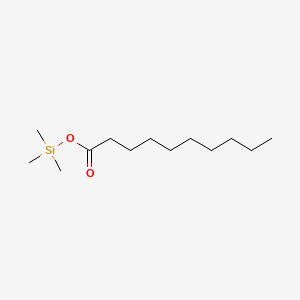


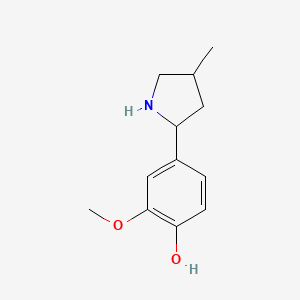
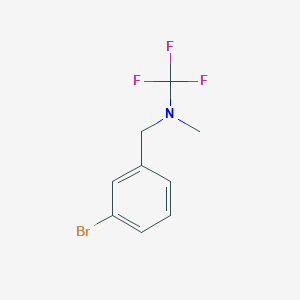
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
![7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948048.png)
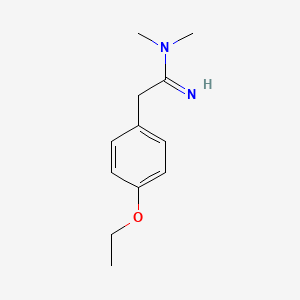
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
